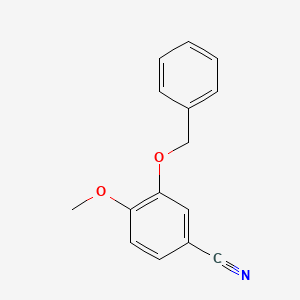

3-(Benzyloxy)-4-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTALPOKFNPTJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile (CAS No. 52805-37-5)

This guide provides a comprehensive technical overview of 3-(Benzyloxy)-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications.

Introduction and Strategic Importance

This compound is a substituted aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a benzyloxy protecting group, a methoxy activating group, and a nitrile functional group, makes it a versatile precursor for the construction of more complex molecular architectures. The benzyloxy group, in particular, plays a pivotal role as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[1][2] This strategic protection is fundamental in multi-step organic synthesis, preventing unwanted side reactions and enhancing overall yield and purity of the final product.[2]

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of drugs such as Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, and potentially in the synthesis of Safinamide, an anti-Parkinson's disease medication.[3] Its utility as a molecular scaffold allows for the introduction of diverse functionalities, making it a valuable component in medicinal chemistry research and drug discovery programs.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 52805-37-5 | [6] |

| Molecular Formula | C₁₅H₁₃NO₂ | [7] |

| Molecular Weight | 239.27 g/mol | [7] |

| Appearance | White to off-white crystalline powder | Generic supplier data |

| Melting Point | 411-412 K (138-139 °C) (recrystallized from ethanol/THF) | |

| Boiling Point | Not available | [8] |

| Solubility | Soluble in organic solvents such as DMF, ethyl acetate | [9] |

| Storage | Sealed in a dry place at room temperature |

Synthesis of this compound

The most common and logical synthetic route to this compound involves the O-benzylation of its precursor, 3-hydroxy-4-methoxybenzonitrile. This reaction is a classic example of the Williamson ether synthesis.[6][7]

Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process starting from the readily available isovanillin.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-hydroxy-4-methoxybenzonitrile, which can be synthesized from isovanillin as described in the literature.[3]

Step 1: Synthesis of 3-Hydroxy-4-methoxybenzonitrile from Isovanillin (literature-based) [3]

-

Dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) in formic acid.

-

Add sodium formate and hydroxylamine hydrochloride.

-

Stir the mixture at 80-85°C for 1-16 hours.

-

After the reaction is complete, add saturated saline solution, stir, and filter the precipitate.

-

Wash the solid to obtain 3-hydroxy-4-methoxybenzonitrile.

Step 2: O-Benzylation of 3-Hydroxy-4-methoxybenzonitrile

This procedure is analogous to the O-alkylation of similar phenolic compounds.[9]

-

To a dry 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (13.8 g, 100.6 mmol), and 50 mL of anhydrous dimethylformamide (DMF).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (12.6 g, 73.8 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/THF mixture to yield this compound as a white to off-white solid.[10]

Mechanism of O-Benzylation: The Williamson Ether Synthesis

The O-benzylation of 3-hydroxy-4-methoxybenzonitrile proceeds via the Williamson ether synthesis, a well-established S(N)2 reaction.[6]

-

Deprotonation: The basic potassium carbonate deprotonates the phenolic hydroxyl group of 3-hydroxy-4-methoxybenzonitrile, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.

-

Displacement: This backside attack displaces the bromide leaving group in a concerted step, forming the desired ether linkage.

Caption: Mechanism of the Williamson Ether Synthesis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Intermediate for Apremilast Synthesis

Patents indicate that the structurally related 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a PDE4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.[3] The synthesis involves the alkylation of 3-hydroxy-4-methoxybenzonitrile, highlighting the importance of this core structure.

Precursor for Safinamide Synthesis

This compound is a precursor to intermediates used in the synthesis of Safinamide, a drug for treating Parkinson's disease.[11][12] The benzyloxy group serves as a protecting group for the hydroxyl functionality during the elaboration of the rest of the molecule. Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which reduces the degradation of dopamine.[11] It also has other mechanisms of action, including the blockage of sodium and calcium channels.[11]

Spectroscopic Data (Reference)

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5-7.3 (m, 5H, Ar-H of benzyl), ~7.2-6.9 (m, 3H, Ar-H of benzonitrile), ~5.1 (s, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~160-150 (Ar-C-O), ~136 (Ar-C of benzyl), ~130-127 (Ar-CH of benzyl), ~125-110 (Ar-C and Ar-CH of benzonitrile), ~118 (CN), ~71 (-OCH₂-), ~56 (-OCH₃).

-

IR (KBr, cm⁻¹): ~3030 (Ar-H stretch), ~2950 (C-H stretch), ~2220 (C≡N stretch), ~1600, 1500 (Ar C=C stretch), ~1250, 1020 (C-O stretch).

-

Mass Spectrometry (ESI-MS): m/z 240.1 [M+H]⁺.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: Based on supplier information, this compound may be harmful if swallowed (H302).[8]

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[8]

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

References

- Benchchem. A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Benchchem.com. Accessed January 4, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. inno-pharma.com. Accessed January 4, 2026.

- BYJU'S. Williamson Ether Synthesis reaction. byjus.com. Accessed January 4, 2026.

- ChemicalBook. 3-Ethoxy-4-methoxy benzonitrile synthesis. chemicalbook.com. Accessed January 4, 2026.

- Wikipedia. Williamson ether synthesis. en.wikipedia.org. Accessed January 4, 2026.

- Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. chemistrynotes.com. May 1, 2018.

- Royal Society of Chemistry. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. pubs.rsc.org. January 28, 2021.

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. organic-chemistry.org. Accessed January 4, 2026.

- J&K Scientific LLC. Williamson Ether Synthesis. jk-sci.com. March 22, 2025.

- The Royal Society of Chemistry. Electronic Supplementary Information. pubs.rsc.org. Accessed January 4, 2026.

- MDPI. Supplementary Information File. mdpi.com. Accessed January 4, 2026.

- Wiley. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. onlinelibrary.wiley.com. Accessed January 4, 2026.

- SpectraBase. 3-Methoxy-benzonitrile. spectrabase.com. Accessed January 4, 2026.

- Google Patents. CN105330586B - A kind of preparation method of Apremilast. patents.google.com. Accessed January 4, 2026.

- Google Patents. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method. patents.google.com. Accessed January 4, 2026.

- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. neliti.com. July 13, 2024.

- University of the Basque Country. Copies of 1H, 13C, 19F NMR spectra. ehu.eus. Accessed January 4, 2026.

- PubChem. 4-Methoxybenzonitrile. pubchem.ncbi.nlm.nih.gov. Accessed January 4, 2026.

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho. patents.google.com. Accessed January 4, 2026.

- Benchchem. Application Notes: 3,5-Dimethoxy-4'-iodobenzophenone as a Versatile Building Block for Medicinal Chemistry. benchchem.com. Accessed January 4, 2026.

- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. patents.google.com. Accessed January 4, 2026.

- National Center for Biotechnology Information. 4-Benzyloxy-3-methoxybenzonitrile. pubmed.ncbi.nlm.nih.gov. Accessed January 4, 2026.

- ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile.

- Sigma-Aldrich. 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3. sigmaaldrich.com. Accessed January 4, 2026.

- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. byjus.com [byjus.com]

- 9. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: A Key Intermediate for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. Central to this endeavor is the availability of versatile and well-characterized building blocks. 3-(Benzyloxy)-4-methoxybenzonitrile, a substituted benzonitrile, represents one such critical intermediate. Its structural motifs, featuring a protected phenol and a nitrile group, offer a rich platform for diverse chemical transformations, making it a valuable precursor in the synthesis of high-value active pharmaceutical ingredients (APIs). The nitrile functionality, in particular, is a key synthon, readily convertible into amines, amides, carboxylic acids, and various heterocyclic systems that are prevalent in drug molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, offering a technical resource for researchers engaged in drug discovery and process development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses. The properties of this compound are summarized below. While some experimental data is available, other properties are estimated based on closely related analogues and established physicochemical principles.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][2] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| CAS Number | 52805-37-5 | [3] |

| Appearance | Expected to be a solid at room temperature | Based on related structures |

| Melting Point | 138-139 °C (411-412 K) | [1] |

| Boiling Point | Not experimentally determined. Expected to be >300 °C at atmospheric pressure. | Based on analogues like 4-methoxybenzonitrile (256-257 °C).[4] The larger benzyloxy group would significantly increase the boiling point. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | Based on general solubility of similar aromatic compounds.[5] |

Synthesis of this compound

The synthesis of this compound can be strategically approached from readily available starting materials. A common and efficient route involves the protection of the phenolic hydroxyl group of a vanillin derivative, followed by the conversion of the aldehyde to a nitrile. A plausible and efficient synthetic pathway starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde) is outlined below. This approach is favored due to the cost-effectiveness of the starting material and the generally high-yielding transformations involved.

Synthetic Scheme

Caption: Synthetic pathway for this compound from Isovanillin.

Experimental Protocol

Step 1: Synthesis of o-Benzylisovanillin (3-Benzyloxy-4-methoxybenzaldehyde)

-

Rationale: The protection of the acidic phenolic hydroxyl group is crucial to prevent side reactions in subsequent steps. Benzyl protection is a robust and common choice, being stable to a wide range of reaction conditions and readily removable if necessary.

-

Procedure:

-

To a solution of isovanillin (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure o-benzylisovanillin as a white to pale yellow solid.

-

Step 2: Synthesis of o-Benzylisovanillin Oxime

-

Rationale: The conversion of the aldehyde to an oxime is a standard and high-yielding method to prepare for the subsequent dehydration to a nitrile.

-

Procedure:

-

Dissolve o-benzylisovanillin (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the oxime.

-

Filter the solid, wash with water, and dry under vacuum to obtain the oxime.

-

Step 3: Synthesis of this compound

-

Rationale: The dehydration of the oxime to the nitrile is efficiently achieved by heating with a dehydrating agent such as acetic anhydride. This is a classic and reliable method for this transformation.

-

Procedure:

-

Suspend the o-benzylisovanillin oxime (1 equivalent) in acetic anhydride (5-10 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Filter the solid, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (Benzonitrile Ring): Three protons in the ABX system, likely appearing as a doublet, a singlet-like peak, and a doublet of doublets in the range of δ 7.0-7.5 ppm.

-

Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the benzyl group, typically in the δ 7.2-7.5 ppm region.

-

Methylene Protons (-O-CH₂-Ph): A characteristic singlet at approximately δ 5.1-5.2 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at around δ 3.9 ppm.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-CN): A quaternary carbon signal expected around δ 118-120 ppm.

-

Aromatic Carbons: Signals for the twelve aromatic carbons will be observed in the typical aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be shifted downfield.

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70-71 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 56 ppm.

FT-IR Spectroscopy

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2230 cm⁻¹.

-

C-O-C Stretch (Aromatic Ether): Strong, characteristic bands in the region of 1250-1270 cm⁻¹ and 1020-1040 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 239.

-

Key Fragmentation: A prominent fragment would be the loss of the benzyl group, resulting in a peak at m/z = 148. The tropylium ion at m/z = 91 is also expected to be a major fragment.

Applications in Drug Development

The strategic placement of the benzyloxy, methoxy, and nitrile groups makes this compound a highly valuable intermediate in the synthesis of pharmaceutical agents. The nitrile group, in particular, serves as a versatile handle for the introduction of various nitrogen-containing functionalities, which are ubiquitous in drug molecules.

A significant area of application for related substituted benzonitriles is in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.[17][18][19][20] For example, the structurally similar 3-ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, an oral medication for the treatment of psoriasis and psoriatic arthritis.[17] The core structure of this compound provides a scaffold that can be elaborated to access a range of PDE4 inhibitors and other targeted therapeutics.

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected at a later stage in the synthesis to reveal a free hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, to modulate the pharmacological properties of the final compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally related compounds, it should be considered harmful if swallowed and may cause skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it an attractive building block for the construction of complex molecular targets. The versatility of the nitrile and the latent reactivity of the protected phenol provide medicinal chemists with a powerful tool for the synthesis of novel therapeutic agents, particularly in the area of PDE4 inhibition and beyond. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable compound.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W. Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta crystallographica. Section E, Structure reports online, 65(Pt 3), o572. [Link]

-

PubChem. (n.d.). 4-Methoxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Google Patents. (n.d.). COMPOUNDS - European Patent Office - EP 3810602 B1. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxy-benzonitrile. Retrieved from [Link]

-

Qadeer, G. (2009). 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

PubChem. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structures of PDE4 inhibitors investigated in PD. Rolipram... [Image]. Retrieved from [Link]

-

Li, B., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(7), 4260-4268. [Link]

-

Girelli, D., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21365-21374. [Link]

-

Saponara, S., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11599. [Link]

-

NIST. (n.d.). o-Methoxybenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]

- 4. 4-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 9. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 13C NMR [m.chemicalbook.com]

- 10. 3-Benzyloxy-4-methoxybenzaldehyde(6346-05-0) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 14. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. o-Methoxybenzonitrile [webbook.nist.gov]

- 17. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 18. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

3-(Benzyloxy)-4-methoxybenzonitrile molecular weight

An In-Depth Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 52805-37-5) is a substituted aromatic nitrile of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzonitrile core functionalized with both a methoxy group and a benzyloxy protecting group, positions it as a versatile and valuable intermediate for the construction of complex molecular targets. The nitrile moiety is a precursor to various functional groups, while the benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic hydroxyl. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, its strategic applications in drug discovery, and essential safety and handling information.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1][2] |

| CAS Number | 52805-37-5 | [1][2][3] |

| Appearance | Solid (Typical) | - |

| Melting Point | No data available. Precursor 3-(Benzyloxy)-4-methoxybenzaldehyde melts at 61-64 °C. | |

| Boiling Point | No data available | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Topological Polar Surface Area | 42.2 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Synthesis Pathway and Experimental Protocol

The most direct and reliable synthesis of this compound involves a two-step, one-pot conversion from its corresponding aldehyde, 3-(Benzyloxy)-4-methoxybenzaldehyde. This common organic transformation proceeds via an oxime intermediate, which is subsequently dehydrated to yield the nitrile. This method is efficient and utilizes readily available reagents.[4]

Synthetic Workflow Diagram

The following diagram illustrates the one-pot conversion process from the aldehyde precursor to the final nitrile product.

Caption: One-pot synthesis of this compound.

Causality Behind Experimental Choices

-

One-Pot Approach: Combining the oximation and dehydration steps into a single reaction vessel without isolating the oxime intermediate improves efficiency, reduces solvent waste, and minimizes product loss during transfers.[4]

-

Oximation Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is the standard reagent for converting aldehydes to oximes. A mild base, such as triethylamine (Et₃N) or pyridine, is required to neutralize the HCl byproduct, driving the reaction to completion.[4]

-

Dehydrating Agent: Thionyl chloride (SOCl₂) is an excellent choice for dehydrating the oxime to the nitrile. It reacts to form gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, thus simplifying the workup process.[4]

-

Solvent: Dichloromethane (DCM) is a suitable solvent as it is relatively inert to the reaction conditions and effectively dissolves the organic starting material and intermediate.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-(Benzyloxy)-4-methoxybenzaldehyde.

Materials:

-

3-(Benzyloxy)-4-methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Triethylamine (or Pyridine) (1.5 eq)

-

Thionyl chloride (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 3-(Benzyloxy)-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.

-

Oximation: Add hydroxylamine hydrochloride (1.2 eq) to the solution, followed by the slow, dropwise addition of triethylamine (1.5 eq) at room temperature. Stir the mixture for 2-4 hours, monitoring the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Dehydration: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases gas. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-8 hours, or until TLC indicates the complete conversion of the oxime intermediate to the nitrile product.

-

Workup: Quench the reaction by carefully pouring the mixture into a beaker of cold, saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

While this compound may not be an active pharmaceutical ingredient (API) itself, it serves as a high-value scaffold and intermediate in the synthesis of biologically active molecules.[2]

Role as a Versatile Building Block

The true utility of this compound lies in its functionality as a synthetic intermediate. Its structural analogue, 3-Ethoxy-4-methoxybenzonitrile, is a documented key intermediate in the synthesis of Apremilast , a potent phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis and psoriatic arthritis.[5] This highlights the importance of the 3-alkoxy-4-methoxybenzonitrile scaffold in constructing complex APIs. The unbenzylated core, 3-hydroxy-4-methoxybenzonitrile, is also recognized as a critical building block for novel therapeutics.[6]

Strategic Importance of the Benzyl Protecting Group

In multi-step synthesis, protecting reactive functional groups is a cornerstone of chemical strategy. The benzyl ether in this compound serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed later in the synthetic sequence via catalytic hydrogenation (H₂, Pd/C) to unmask the free phenol. This free phenol can then be used for further chemical modifications, such as etherification or esterification, to build molecular diversity in a drug discovery program.

Caption: Strategic role as a protected intermediate in API synthesis.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting. The following information is compiled from supplier safety data and general best practices for handling aromatic nitriles.[7][8][9]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| ! | Warning | H302: Harmful if swallowed[8]H315: Causes skin irritation[8]H319: Causes serious eye irritation[8]H332: Harmful if inhaled[8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[7]

-

Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a full-face respirator with an appropriate organic vapor/particulate filter cartridge.[10]

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[7]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong bases.

References

-

Cole-Parmer. Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%. Available at: [Link]

-

Pharmaffiliates. Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate. Available at: [Link]

-

PubChem. 4-Benzyloxy-3-methoxyphenylacetonitrile. Available at: [Link]

-

Chemsrc. This compound | CAS#:52805-37-5. Available at: [Link]

-

PubChem. 3-Hydroxy-4-methoxybenzonitrile. Available at: [Link]

-

ChemBK. 3-Benzyloxy-4-methoxybenzaldehyde. Available at: [Link]

-

PubChem. 3-Methoxybenzonitrile. Available at: [Link]

-

PrepChem.com. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. Available at: [Link]

- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

-

ResearchGate. 4-Benzyloxy-3-methoxybenzonitrile. Available at: [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 3-Hydroxy-4-methoxybenzonitrile in Specialty Chemical Applications. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 52805-37-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. 52805-37-5|this compound|BLD Pharm [bldpharm.com]

- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. nbinno.com [nbinno.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. achmem.com [achmem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-(Benzyloxy)-4-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal relationships behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. Through a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), this guide establishes an unambiguous structural assignment. All methodologies are presented with step-by-step protocols, and key data are summarized in comparative tables. Logical workflows and molecular structures are visualized using Graphviz diagrams to enhance clarity and understanding.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and intellectual property. The subject of this guide, this compound, serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its precise molecular architecture dictates its reactivity and, ultimately, the purity and identity of the final drug substance. Any ambiguity in its structure can lead to the generation of impurities, altered biological activity, and potential safety risks.

The structural elucidation process is not merely a checklist of analytical techniques. It is a logical, deductive process where each piece of data corroborates the others, weaving a cohesive and irrefutable narrative of the molecule's identity. This guide is structured to reflect that philosophy, presenting a synergistic application of spectroscopic and spectrometric methods to leave no doubt as to the structure of this compound.

Foundational Analysis: A Multi-Pronged Spectroscopic Approach

The strategy for elucidating the structure of this compound is rooted in a triumvirate of powerful analytical techniques: ¹H and ¹³C NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: A diagram illustrating the synergistic relationship between the chosen analytical techniques and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Rationale: ¹H NMR provides a quantitative and qualitative map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) delineate neighboring protons. For aromatic compounds, protons directly attached to the ring typically resonate in the 6.5-8.0 ppm region.[1][2][3][4][5] Protons on carbons adjacent to an aromatic ring, known as benzylic protons, are typically found between 2.0 and 3.0 ppm.[4][5]

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) as an internal reference. Integrate the peaks and analyze the multiplicities.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | Multiplet | 5H | Phenyl protons of the benzyl group |

| 7.29 | Doublet of doublets | 1H | Aromatic proton on the benzonitrile ring |

| 7.15 | Doublet | 1H | Aromatic proton on the benzonitrile ring |

| 6.95 | Doublet | 1H | Aromatic proton on the benzonitrile ring |

| 5.15 | Singlet | 2H | Benzylic protons (-O-CH₂-Ph) |

| 3.90 | Singlet | 3H | Methoxy protons (-OCH₃) |

The ¹H NMR spectrum provides compelling evidence for the proposed structure. The presence of a 5-proton multiplet between 7.45 and 7.30 ppm is characteristic of a monosubstituted benzene ring, corresponding to the phenyl group of the benzyloxy substituent. The three distinct signals in the aromatic region for the benzonitrile ring, integrating to one proton each, indicate a trisubstituted benzene ring. The singlet at 5.15 ppm, integrating to two protons, is indicative of a benzylic methylene group adjacent to an oxygen atom. Finally, the singlet at 3.90 ppm, integrating to three protons, is characteristic of a methoxy group.

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Aromatic carbons typically resonate in the 110-150 ppm range.[1][2][4][5] The nitrile carbon has a characteristic chemical shift between 115 and 130 ppm.[6][7]

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically several hundred to a few thousand) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform, phase correct, and reference the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| 162.0 | Quaternary aromatic carbon (C-O-CH₂-Ph) |

| 152.5 | Quaternary aromatic carbon (C-OCH₃) |

| 136.5 | Quaternary aromatic carbon (ipso-C of benzyl group) |

| 128.8 | Aromatic CH (para-C of benzyl group) |

| 128.3 | Aromatic CH (ortho-C of benzyl group) |

| 127.5 | Aromatic CH (meta-C of benzyl group) |

| 125.0 | Aromatic CH (benzonitrile ring) |

| 118.5 | Nitrile carbon (-C≡N) |

| 115.0 | Aromatic CH (benzonitrile ring) |

| 112.0 | Aromatic CH (benzonitrile ring) |

| 103.0 | Quaternary aromatic carbon (C-CN) |

| 71.0 | Benzylic carbon (-O-CH₂-Ph) |

| 56.0 | Methoxy carbon (-OCH₃) |

The ¹³C NMR spectrum confirms the presence of all 15 carbon atoms in the molecule. The signal at 118.5 ppm is characteristic of a nitrile carbon. The presence of multiple signals in the aromatic region, including several quaternary carbon signals, is consistent with the proposed trisubstituted benzonitrile and monosubstituted benzyl groups. The signals at 71.0 ppm and 56.0 ppm are definitive for the benzylic and methoxy carbons, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. The C≡N stretch of a nitrile is a particularly strong and sharp absorption that is highly diagnostic.[6][7][8] Aromatic nitriles typically show this absorption between 2240 and 2220 cm⁻¹.[8] The C-O stretching vibrations of the ether linkages will also be present.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methoxy and benzylic) |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1050 | Strong | Symmetric C-O-C stretch |

The FTIR spectrum provides unambiguous evidence for the key functional groups. The strong, sharp peak at approximately 2230 cm⁻¹ is a classic signature of a nitrile group conjugated with an aromatic ring.[6][8] The presence of strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl ether linkages. The absorptions in the 3050-2850 cm⁻¹ region correspond to the aromatic and aliphatic C-H stretching vibrations, respectively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, we would expect to see the molecular ion peak and characteristic fragmentation patterns associated with benzyl ethers.

Experimental Protocol:

-

Sample Introduction: A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Data Interpretation:

| m/z | Interpretation |

| 240.1 | [M+H]⁺ (Calculated for C₁₅H₁₃NO₂ + H⁺ = 240.10) |

| 91.0 | Tropylium ion [C₇H₇]⁺ (from cleavage of the benzyl group) |

The mass spectrum should show a prominent peak at m/z 240.1, corresponding to the protonated molecular ion, which confirms the molecular formula C₁₅H₁₃NO₂. A very common and characteristic fragmentation for benzyl ethers is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91.0. The observation of this fragment is strong evidence for the presence of the benzyl ether moiety.

Caption: A workflow diagram illustrating the process of structural elucidation from sample to confirmed structure.

Conclusion: A Cohesive and Validated Structural Assignment

The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a cohesive and self-validating confirmation of the structure of this compound.

-

NMR spectroscopy definitively established the carbon and proton framework, including the connectivity of the benzyloxy and methoxy groups to the benzonitrile core.

-

FTIR spectroscopy provided unambiguous confirmation of the key functional groups: the nitrile and the aryl ether linkages.

-

Mass spectrometry confirmed the molecular weight and provided characteristic fragmentation evidence for the benzyl ether moiety.

Each technique, in its own right, provides strong evidence for the proposed structure. However, it is the congruence of the data from all three techniques that elevates the confidence in the structural assignment to an irrefutable level. This rigorous, multi-faceted approach is essential for ensuring the quality and integrity of chemical entities in a research and development setting.

References

- JoVE. (2025). NMR Spectroscopy of Aromatic Compounds.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.

- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

Sources

- 1. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Significance of 3-(Benzyloxy)-4-methoxybenzonitrile

An In-Depth Technical Guide to the Solubility of 3-(Benzyloxy)-4-methoxybenzonitrile

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data with established methodologies for solubility determination. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven protocols for empirical validation.

This compound (CAS No. 52805-37-5) is a vital organic compound whose utility in the synthesis of complex molecules necessitates a thorough understanding of its physical and chemical properties.[1][2] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies (such as recrystallization), and formulation development in the pharmaceutical industry. An accurate solubility profile is indispensable for process optimization, ensuring efficiency, and maximizing yield. This guide offers a deep dive into the solubility of this compound, grounded in both theoretical principles and practical experimental design.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physical characteristics. The properties of this compound, summarized in Table 1, provide the foundation for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 52805-37-5 | [1][2] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 239.27 g/mol | [2] |

| Melting Point | 411-412 K (138-139 °C) | [4] |

| Appearance | White to pale yellow crystals or powder | [5] |

| Boiling Point | No data available | [1] |

| Density | No data available | [1] |

The structure of this compound features a blend of polar and nonpolar moieties. The nitrile (-C≡N) and methoxy (-OCH₃) groups, along with the ether linkage, introduce polarity and hydrogen bond accepting capabilities. Conversely, the two aromatic rings (the benzonitrile core and the benzyl protecting group) contribute significant nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.

Theoretical Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[6][7] It posits that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Due to the polar functional groups, some solubility is expected in polar organic solvents. However, the large, nonpolar aromatic portions will likely limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents: The significant nonpolar surface area from the aromatic rings suggests good solubility in nonpolar and moderately polar organic solvents.

-

Aqueous Acid/Base: The molecule lacks strongly acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts. Therefore, it is expected to be largely insoluble in aqueous acid (e.g., 5% HCl) and aqueous base (e.g., 5% NaOH) solutions.[8][9]

Based on this analysis, we can predict a qualitative solubility profile:

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Acetone.

-

Moderate Solubility: Ethanol, Ethyl Acetate, Toluene.

-

Low to Insoluble: Water, Hexane, Diethyl Ether.

Experimental evidence from literature confirms its solubility in a mixture of ethanol and THF, from which it has been successfully recrystallized.[4]

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical data, rigorous experimental protocols are required. The following sections detail methodologies for both qualitative and quantitative solubility assessment.

Protocol: Qualitative Solubility Analysis

This protocol provides a rapid assessment of solubility across a range of common laboratory solvents, establishing a practical solubility profile. The causality behind solvent selection is to span the full polarity spectrum, from highly polar aqueous solutions to nonpolar hydrocarbons.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each tube, add 1 mL of a single test solvent (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, 5% HCl, 5% NaOH).

-

Mixing: Agitate each tube vigorously for 30-60 seconds at ambient temperature. A vortex mixer is recommended for consistency.

-

Observation: Allow any undissolved solid to settle for 1-2 minutes. Visually inspect the solution.

-

Soluble: No solid particles are visible. The solution is clear.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

-

Record: Systematically record the observations for each solvent in a table.

Caption: Workflow for qualitative solubility determination.

Protocol: Quantitative Solubility by Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[10] The core principle is to create a saturated solution, ensuring that the dissolved solute is in equilibrium with an excess of undissolved solid.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol) in a sealed, airtight vessel (e.g., a screw-cap vial or flask). "Excess" is critical; there must be visible solid remaining at the end of the experiment.

-

Equilibration: Place the vessel in a constant-temperature shaker bath or incubator. Agitate the mixture at a consistent rate for a sufficient period to reach equilibrium (typically 24-72 hours). The choice of a prolonged equilibration time is to ensure the system is not under kinetic control but has reached true thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle completely. A centrifugation step may be required for fine particles. This step is crucial to avoid sampling solid material, which would artificially inflate the measured concentration.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid.

-

Dilution: Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L at the specified temperature.

Caption: Workflow for the quantitative shake-flask method.

Conclusion and Recommendations

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Experiment 1: Determin

- Khan Academy. (n.d.). Solubility of organic compounds.

- Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermedi

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- ChemicalBook. (n.d.). 3-METHOXY-4-METHYLBENZONITRILE Property.

- PubChem. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile.

- Chemsrc. (2025, August 27). This compound.

- PubChem. (n.d.). 3-Hydroxy-4-methoxybenzonitrile.

- ChemicalBook. (n.d.). 3-Ethoxy-4-methoxy benzonitrile synthesis.

- BLD Pharm. (n.d.). This compound.

- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile.

- Chem-Impex. (n.d.). 4-Methoxybenzonitrile.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzonitrile 99%.

- Thermo Scientific Chemicals. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde, 98%.

- Supporting Inform

- Hanif, M., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. PMC - NIH.

Sources

- 1. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]

- 2. 52805-37-5|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Benzyloxy-3-methoxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 3-(Benzyloxy)-4-methoxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth exploration of 3-(Benzyloxy)-4-methoxybenzonitrile, a crucial intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the compound's physicochemical properties, a detailed synthesis protocol, and its relevance in the creation of therapeutic agents. Our focus is on delivering not just data, but also the scientific reasoning behind the experimental choices, ensuring a thorough and practical understanding.

Introduction to a Key Pharmaceutical Building Block

This compound, with the CAS number 52805-37-5, belongs to a class of aromatic nitriles that are highly valued in medicinal chemistry.[1] These compounds serve as versatile scaffolds for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the benzyloxy and methoxy groups on the benzonitrile framework provides specific electronic and steric properties that are instrumental in designing molecules with desired biological activities. While direct applications of this specific isomer are not as widely documented as its counterparts, its structural motifs are prevalent in a variety of therapeutic agents, underscoring its potential as a key intermediate in the development of novel drugs.[2][3][4]

Physicochemical Properties: An Analytical Overview

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 52805-37-5 | [1] |

| Molecular Formula | C15H13NO2 | [1] |

| Molecular Weight | 239.269 g/mol | [1] |

| Boiling Point | Not available | [1] |

| Melting Point | Not available | |

| Density | Not available | [1] |

For comparative purposes and to provide a scientifically grounded estimation, we can examine the boiling points of structurally similar compounds:

-

3-Ethoxy-4-methoxybenzonitrile: 281.9±25.0 °C at 760 mmHg.[5] The ethoxy group is smaller than the benzyloxy group, which would suggest a lower boiling point compared to our target compound.

-

4-Methoxybenzonitrile: 256-257 °C at 765 mmHg.[6] This compound lacks the benzyloxy group, resulting in a significantly lower molecular weight and consequently a lower boiling point.

-

3-Methoxybenzonitrile: 111-112 °C at 13 mmHg.

Based on these comparisons, it is reasonable to infer that the boiling point of this compound would be significantly higher than that of 3-Ethoxy-4-methoxybenzonitrile, likely exceeding 300 °C at atmospheric pressure, with a high probability of decomposition before boiling.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted benzonitriles can be achieved through various methods. A common and effective approach involves the dehydration of an oxime derived from the corresponding aldehyde. The following protocol is a plausible and robust method for the preparation of this compound, adapted from established procedures for similar compounds.[7][8][9]

Overall Reaction Scheme

The synthesis is a two-step process starting from 3-(Benzyloxy)-4-methoxybenzaldehyde. The first step is the formation of the oxime, followed by dehydration to yield the desired nitrile.

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-(Benzyloxy)-4-methoxybenzaldehyde oxime

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-(Benzyloxy)-4-methoxybenzaldehyde (1 equivalent).

-

Solvent Addition: Add ethanol to the flask until the aldehyde is fully dissolved.

-

Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.5 equivalents) followed by sodium hydroxide (1.5 equivalents).

-

Reaction Conditions: Gently heat the reaction mixture to 30-40 °C. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.

-

Isolation: Filter the solid product, wash with water, and dry under vacuum to obtain 3-(Benzyloxy)-4-methoxybenzaldehyde oxime.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask, add the dried 3-(Benzyloxy)-4-methoxybenzaldehyde oxime (1 equivalent).

-

Dehydrating Agent: Add acetic anhydride (4 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to 130 °C with stirring.

-

Monitoring: Monitor the reaction by TLC until the oxime is fully converted.

-

Work-up: Cool the reaction mixture. Excess acetic anhydride can be removed by distillation under reduced pressure.

-

Purification: Pour the cooled reaction mixture into water and stir to precipitate the crude product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Rationale for Experimental Choices

-

Choice of Reagents: Hydroxylamine hydrochloride is a common and effective reagent for oximation. Sodium hydroxide is used to neutralize the HCl salt and generate free hydroxylamine. Acetic anhydride is a powerful dehydrating agent suitable for converting oximes to nitriles.

-

Reaction Conditions: The mild heating in the oximation step facilitates the reaction without causing degradation. The higher temperature in the dehydration step is necessary to overcome the activation energy for the elimination of water.

-

Work-up and Purification: The precipitation in water is an effective way to isolate the product from water-soluble impurities. Recrystallization is a standard method for purifying solid organic compounds.

Applications in Drug Development

Benzonitrile derivatives are integral to the synthesis of a wide range of pharmaceuticals. The cyano group can act as a key binding element in enzyme inhibitors or can be chemically transformed into other functional groups such as amines or carboxylic acids. The benzyloxy and methoxy substituents on the aromatic ring can influence the molecule's solubility, metabolic stability, and binding affinity to its biological target.

For instance, the structurally related compound 3-Ethoxy-4-methoxybenzonitrile is a key intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriatic arthritis.[5][8] This highlights the importance of this class of compounds in developing treatments for inflammatory diseases. The unique substitution pattern of this compound makes it a valuable candidate for the synthesis of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

Caption: Role of this compound in drug development.

Safety and Handling

Conclusion

This compound is a valuable organic intermediate with significant potential in pharmaceutical research and development. While some of its physical properties, such as the boiling point, are not yet documented, its synthesis is achievable through established chemical transformations. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of new and improved medicines.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methoxy-4-methylbenzonitrile, 98%.

- Apollo Scientific. (2022, May 16). 3-Methoxy-4-methylbenzonitrile Safety Data Sheet.

- Echemi. (n.d.). (3-BENZYLOXY-4-METHOXY-PHENYL)-ACETONITRILE Safety Data Sheets.

- Unknown Author. (n.d.). Exploring 3-Ethoxy-4-Methoxybenzonitrile: A Key Pharmaceutical Intermediate.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-Methoxybenzonitrile.

- Chemsrc. (2025, August 27). This compound.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Benzyloxy-4-methoxybenzaldehyde.

- ChemicalBook. (n.d.). 3-Ethoxy-4-methoxy benzonitrile synthesis.

- National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis.

- Google Patents. (n.d.). CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.

- ResearchGate. (2025, November 10). 4-Benzyloxy-3-methoxybenzonitrile.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile....

- Chem-Impex. (n.d.). 4-Methoxybenzonitrile.

- Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate.

- Sigma-Aldrich. (n.d.). 3-Methoxybenzonitrile 98%.

- Sigma-Aldrich. (n.d.). 4-Methoxybenzonitrile 99%.

- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

Sources

- 1. This compound | CAS#:52805-37-5 | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. srinichem.com [srinichem.com]

- 5. innospk.com [innospk.com]

- 6. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]

- 7. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]

- 9. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(Benzyloxy)-4-methoxybenzonitrile

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(benzyloxy)-4-methoxybenzonitrile. Tailored for researchers, scientists, and professionals in drug development and organic chemistry, this document delves into the principles of spectral prediction, outlines a robust experimental protocol, and provides a detailed, evidence-based methodology for spectral assignment. Our approach is grounded in explaining the causal relationships between molecular structure and spectral output, ensuring a deeper understanding beyond simple data reporting.

Foundational Principles: Molecular Structure and Electronic Effects

A successful ¹³C NMR analysis begins with a thorough understanding of the molecule's electronic landscape. This compound is a polysubstituted aromatic compound with three distinct functional groups—nitrile, methoxy, and benzyloxy—each exerting a unique influence on the electron density of the benzonitrile core.

-

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance. It significantly deshields the ipso-carbon (the carbon it is attached to) and affects the entire aromatic system. The nitrile carbon itself has a characteristic chemical shift in the 115-120 ppm range.[1]

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, creating an inductive withdrawing effect. However, its lone pairs participate in resonance, acting as a strong electron-donating group. This resonance effect is dominant, particularly at the ortho and para positions, leading to increased shielding (an upfield shift). The methoxy carbon typically appears around 56 ppm.[2][3]

-

Benzyloxy Group (-OCH₂Ph): Similar to the methoxy group, the benzyloxy substituent is a powerful electron-donating group via resonance from the ether oxygen. Its influence on the benzonitrile ring is comparable to that of a methoxy group, though the bulky benzyl portion can have steric implications.

These competing electronic effects create a nuanced distribution of electron density across the aromatic ring, which is directly reflected in the ¹³C NMR chemical shifts.

Caption: Numbering scheme for this compound.

Experimental Protocol: Acquiring High-Fidelity ¹³C NMR Data

The quality of the NMR data is paramount for an accurate analysis. This section details a self-validating protocol where each step is designed to ensure data integrity and reproducibility.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound. Its residual solvent peak (a triplet at ~77.16 ppm) serves as a convenient secondary chemical shift reference.[4]

-

Concentration: Prepare a solution of approximately 10-25 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Reference Standard: Add a small amount (1-2 drops) of tetramethylsilane (TMS) as the primary internal reference standard (δ = 0.00 ppm).

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

Spectrometer Configuration and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz spectrometer. The causality for each parameter choice is explained to ensure optimal results.

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). This simplifies the spectrum by collapsing all C-H couplings into singlets, making peak identification easier.

-

Spectral Width (SW): Set to ~220-240 ppm. This range comfortably encompasses all expected carbon signals from aliphatic to aromatic and nitrile regions.[5][6]

-

Acquisition Time (AQ): Set to 1-2 seconds. This parameter influences digital resolution. A longer acquisition time provides better resolution but requires a longer experiment time.

-

Relaxation Delay (D1): Set to 2-5 seconds. This is a critical parameter. Carbon nuclei, especially quaternary carbons, have long relaxation times. An adequate delay ensures that all nuclei have returned to equilibrium before the next pulse, making peak integration more reliable and preventing signal saturation of slow-relaxing carbons.[7]

-

Number of Scans (NS): Set between 1024 and 4096 scans. Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be co-added to achieve an acceptable signal-to-noise ratio.

-

Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure chemical shifts remain stable throughout the experiment.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Spectral Analysis and Peak Assignment

The assignment process is a logical deduction based on established principles of ¹³C NMR spectroscopy. We will use a combination of chemical shift theory, substituent effects, and data from analogous compounds to assign each peak. For enhanced certainty, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. A DEPT-90 experiment shows only CH signals.

Predicted Chemical Shifts and Rationale